benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate
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Overview
Description
The compound benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate is a heterocyclic compound that features a pyrido[3,2-d]pyrimidinone core, which is a fused pyrimidine and pyridine ring system. This core is substituted with a benzyl group and an acetate group at specific positions on the heterocycle. The presence of these functional groups and the heterocyclic core suggests that the compound may have interesting chemical and biological properties, potentially including medicinal applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, a one-pot synthesis method for a structurally similar compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, has been reported . This method involves the use of FT-IR, NMR, and X-ray diffraction for characterization. Although the exact synthesis route for benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate is not provided, similar synthetic strategies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated using techniques such as X-ray diffraction and density functional theory (DFT) . These studies provide detailed information on bond lengths, angles, and overall molecular geometry, which are crucial for understanding the reactivity and properties of the compound. The molecular electrostatic potential and frontier molecular orbitals are also important for predicting the behavior of the compound in various chemical reactions.
Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of heterocyclic compounds. For example, thiazolopyrimidines have been synthesized and studied for their anticancer activity, indicating that substitutions on the heterocyclic core can significantly influence biological activity . Similarly, the benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate could potentially participate in reactions that modify its structure and enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate can be inferred from related studies. For instance, the solubility, melting point, and stability of the compound can be predicted based on the functional groups present and the molecular structure . The compound's spectroscopic properties, such as IR, NMR, and mass spectra, would provide further insights into its structure and purity .
Scientific Research Applications
Luminescent Properties and Multi-Stimuli Response
Luminescence in Solution and Solid State : Compounds structurally similar to benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate have been found to be luminescent both in DMF solution and in solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution, which is influenced by the solvent polarity (Srivastava et al., 2017).
Mechanochromic Properties : These compounds also exhibit mechanochromic properties and display a multi-stimuli response. This suggests potential applications in fields like material science, particularly in the development of smart materials that respond to mechanical stress or environmental changes (Srivastava et al., 2017).
Synthesis of Novel Compounds
- Formation of Tricyclic and Fused Systems : Research indicates that the reaction of similar compounds with various reagents results in the formation of tricyclic structures and other fused systems. These reactions involve acyl derivatives and lead to compounds containing aliphatic, aromatic, or heteroaromatic fragments (Kostenko et al., 2007). These findings are significant for the development of new pharmaceuticals and complex organic molecules.
Antimicrobial Activities
- Potential Antimicrobial Properties : Certain derivatives of similar compounds have shown antimicrobial activities, particularly against staphylococcal strains. This suggests potential applications in the development of new antibiotics or antimicrobial agents (Kostenko et al., 2008).
Applications in Material Science
- Spin States of Iron Complexes : Derivatives of similar compounds have been used to synthesize iron(II) complexes. These complexes are notable for exhibiting different spin states, which is a crucial property in material science, particularly in the development of magnetic materials and sensors (Galadzhun et al., 2019).
Mechanism of Action
Target of Action
The compound contains a benzyl group and a pyridin-4-ylmethyl group , which are common in many biologically active compounds. These groups might interact with various proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of biologically active compounds .
properties
IUPAC Name |
benzyl 2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19(30-15-17-5-2-1-3-6-17)14-25-18-7-4-10-24-20(18)21(28)26(22(25)29)13-16-8-11-23-12-9-16/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZZNWBEZXJEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate |
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